3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C6H7IN2O2 |
|---|---|
Molecular Weight |
266.04 g/mol |
IUPAC Name |
3-iodo-1,5-dimethylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H7IN2O2/c1-3-4(6(10)11)5(7)8-9(3)2/h1-2H3,(H,10,11) |
InChI Key |
UOHUWWTYXLSXHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)I)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Iodination of Pyrazole Precursors
The most straightforward route involves electrophilic iodination of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid. Mathnet.ru demonstrates this using iodine (I₂) and iodic acid (HIO₃) in acetic acid under reflux (Table 1).
Table 1: Direct Iodination Conditions and Outcomes
| Starting Material | Reagents | Conditions | Yield | Purity | Source |
|---|---|---|---|---|---|
| 1,5-Dimethylpyrazole-4-carboxylic acid | I₂, HIO₃, AcOH | Reflux, 4 h | 75% | 98.5% | |
| 5-Chloro-1,3-dimethylpyrazole | I₂, HIO₃, AcOH | Reflux, 4 h | 92% | 99% |
Key steps:
-
Electrophilic substitution : Iodine reacts at the 3-position due to the electron-withdrawing carboxyl group directing meta substitution .
-
Oxidative conditions : HIO₃ prevents HI accumulation, shifting equilibrium toward product formation .
Halogenation-Substitution Cascades
Multi-step sequences starting from non-iodinated pyrazoles are widely used. CN111233768A outlines a halogenation/Grignard carboxylation approach:
Synthetic Pathway:
-
Halogenation : 1,3-Dimethylpyrazole → 4-halo-1,3-dimethylpyrazole (X = Br, I) using Br₂ or I₂/H₂O₂.
-
Grignard exchange : React with i-PrMgCl·LiCl to form organometallic intermediate.
-
Carboxylation : Quench with CO₂ to install carboxylic acid group .
Table 2: Halogenation-Carboxylation Performance
| Halogen (X) | Grignard Reagent | Temp (°C) | Yield (Overall) |
|---|---|---|---|
| Br | i-PrMgCl·LiCl | -5 to 10 | 64% |
| I | EtMgBr | 0 to 25 | 58% |
Nitrodeiodination Strategy
Mathnet.ru reports an alternative route via nitrodeiodination of polyiodinated precursors:
Procedure:
-
Exhaustive iodination : Treat 1,5-dimethylpyrazole with excess I₂/HIO₃ to form 3,4,5-triiodo derivative.
-
Nitration : HNO₃/H₂SO₄ selectively replaces iodine at position 4 with nitro group.
-
Reduction : Catalytic hydrogenation converts nitro to amine, followed by diazotization/iodination .
Advantages :
-
Avoids direct C-H activation challenges.
-
Enables late-stage diversification: 78% yield in final iodination step .
Carboxylation of Iodopyrazoles
CN114014809A and ACS Omega describe installing carboxylic acid groups on pre-iodinated pyrazoles:
Method A (CN114014809A):
-
Condense ethyl acetoacetate with methylhydrazine to form 1,5-dimethylpyrazole.
-
Iodinate at position 3 using NIS (N-iodosuccinimide).
-
Use trichloromethyl enones + hydrazines to form 3-iodo-4-trichloromethylpyrazoles.
-
Methanolysis converts -CCl₃ to -COOH:
Critical Analysis of Methodologies
Table 3: Comparative Evaluation
| Method | Pros | Cons | Scale-Up Potential |
|---|---|---|---|
| Direct iodination | Minimal steps, high atom economy | Limited to activated substrates | High |
| Halogenation-substitution | Broad substrate scope | Requires air-sensitive reagents | Moderate |
| Nitrodeiodination | Enables complex substitution patterns | Multi-step, lower yields | Low |
| Carboxylation | Late-stage functionalization | Trichloromethyl intermediates unstable | Moderate |
Spectroscopic Validation
All routes require rigorous NMR validation due to regiochemical complexities:
1H NMR Signature (DMSO-d6):
-
12.10 ppm (s, 1H, COOH)
-
8.09 ppm (s, 1H, H-3)
-
3.77 ppm (s, 3H, N-CH₃)
Industrial Considerations
-
Cost : Iodine ($45/kg) vs. bromine ($8/kg) makes direct iodination 5.6× more expensive per mole .
-
Waste Streams : HIO₃/Na₂S₂O₃ quenching in generates 2.8 kg waste/kg product.
-
PAT Tools : In-situ FTIR recommended to monitor iodine consumption (λ = 520 nm) .
Emerging Approaches
Chemical Reactions Analysis
Nucleophilic Substitution at the Iodo Position
The iodine atom at position 3 serves as an electrophilic site for nucleophilic displacement. Key reactions include:
Mechanistic Insight :
-
The reaction proceeds via an SₙAr (nucleophilic aromatic substitution) pathway, facilitated by electron-withdrawing effects of the carboxylic acid group at position 4 .
-
Kinetic studies show pseudo-first-order dependence on nucleophile concentration .
Carboxylic Acid Functionalization
The carboxylic acid group undergoes typical acid-derived transformations:
Esterification
-
Reagents : SOCl₂ followed by ROH (e.g., MeOH, EtOH).
-
Product : Methyl/ethyl 3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylate.
Amidation
-
Reagents : Thionyl chloride (to form acid chloride) + amine (e.g., aniline, cyclohexylamine).
-
Product : N-Substituted pyrazole-4-carboxamides.
Decarboxylation
-
Conditions : Pyrolysis at 200°C or photolysis (λ = 254 nm).
-
Product : 3-Iodo-1,5-dimethyl-1H-pyrazole.
-
Key Observation : Decarboxylation proceeds via radical intermediates, confirmed by ESR spectroscopy .
Cross-Coupling Reactions
The iodine atom participates in transition-metal-catalyzed couplings:
Optimization Notes :
-
Suzuki coupling requires aryl boronic acids with electron-donating groups for higher yields .
-
Sonogashira reactions are sensitive to moisture; anhydrous DMF improves efficiency .
Cyclization Reactions
The compound acts as a precursor for fused heterocycles:
Pyrazolo[1,5-a]pyrimidine Formation
-
Conditions : React with β-ketoesters or enaminones under acidic conditions (H₂SO₄/AcOH).
-
Product : Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid derivatives.
Reductive Deiodination
-
Reagents : Zn/NH₄Cl or Pd/C under H₂.
-
Product : 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid.
-
Yield : 90% with Zn/NH₄Cl.
Grignard Exchange
-
Reagents : iPrMgCl·LiCl, CO₂.
-
Product : 3-(Difluoromethyl)-1,5-dimethyl-1H-pyrazole-4-carboxylic acid.
-
Key Step : Halogen-lithium exchange followed by carboxylation .
Photochemical Reactions
Scientific Research Applications
Medicinal Chemistry
3-Iodo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid is being explored for its potential therapeutic properties, particularly in drug development. Pyrazole derivatives are noted for their biological activities:
- Anti-inflammatory Properties: Studies suggest that compounds with similar structures exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation.
- Antimicrobial Activity: Research indicates potential efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Activity: The compound's ability to interact with enzymes and receptors involved in cancer progression is under investigation.
Agricultural Chemistry
In the field of agriculture, this compound can be utilized in the formulation of agrochemicals:
- Herbicides and Fungicides: The compound's structural characteristics allow for the development of effective herbicides and fungicides that target specific plant pathogens while minimizing environmental impact.
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
- Drug Development Trials: In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. Further optimization may lead to new anticancer therapies.
- Agricultural Field Trials: Preliminary results indicate that formulations containing this compound effectively reduce fungal infections in crops without harming beneficial microorganisms.
Mechanism of Action
The mechanism of action of 3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The iodine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | logP | Solubility (Water) |
|---|---|---|---|---|
| This compound* | ~280.02 (estimated) | N/A | ~2.5 | Low |
| 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid | 154.15 | N/A | 0.89 | Moderate |
| 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid | 140.14 | 273 | 1.21 | Low |
| 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid hydrochloride | 191.62 | N/A | -0.32 | High |
*Estimated values based on structural similarity and substituent contributions.
Solid-State Behavior and Reactivity
- Polymorphism and Proton Transfer: Evidence indicates that pyrazole-4-carboxylic acids like 3,5-dimethyl-1H-pyrazole-4-carboxylic acid exhibit polymorphism and solid-state proton transfer (SSPT) due to hydrogen bonding networks .
- Tautomerism : Unlike 3(5)-methyl-1H-pyrazole-4-carboxylic acid, which shows tautomerism in solution and solid-state , the steric bulk of iodine in the target compound likely locks the tautomeric form, limiting dynamic interconversion.
Biological Activity
3-Iodo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, characterized by its iodine substitution and carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
- Molecular Formula : C6H7IN2O2
- Molecular Weight : 266.04 g/mol
- IUPAC Name : 3-iodo-1,5-dimethylpyrazole-4-carboxylic acid
- Structural Features : The presence of iodine enhances reactivity, while the carboxylic acid group contributes to solubility and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The iodine atom and carboxylic acid group play crucial roles in its binding affinity and reactivity with enzymes and receptors. This compound can modulate pathways involved in cell proliferation and apoptosis, making it a candidate for therapeutic applications.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers. The mechanism often involves:
- Microtubule Destabilization : Some pyrazole derivatives have been identified as microtubule-destabilizing agents, which can disrupt cancer cell division.
- Apoptosis Induction : Compounds similar to this compound have been demonstrated to enhance caspase activity, promoting apoptotic pathways in cancer cells .
Anti-inflammatory and Antimicrobial Effects
Beyond anticancer properties, this compound has shown potential in anti-inflammatory and antimicrobial applications. Pyrazole derivatives are often explored for their ability to inhibit pro-inflammatory cytokines and bacterial growth .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other pyrazole derivatives:
| Compound Name | IUPAC Name | Unique Features |
|---|---|---|
| 3-Methyl-1H-pyrazole-4-carboxylic acid | 3-Methylpyrazole-4-carboxylic acid | Different substitution pattern |
| 4-Iodo-1,5-dimethylpyrazole | 4-Iodo-1,5-dimethylpyrazole | Lacks carboxylic acid functionality |
| 3,5-Dimethyl-1H-pyrazole | 3,5-Dimethylpyrazole | Lacks iodine atom |
The presence of iodine at the 3-position in this compound enhances its reactivity compared to non-iodinated counterparts.
Case Studies
Several studies highlight the biological efficacy of pyrazole derivatives:
- Microtubule Assembly Inhibition : A study on related compounds showed effective inhibition of microtubule assembly at concentrations as low as 20 μM, indicating potential use as chemotherapeutic agents .
- Cell Cycle Arrest : Research demonstrated that certain pyrazole derivatives could induce cell cycle arrest in the G2/M phase, further supporting their role as anticancer agents .
Q & A
Q. Experimental Design :
- Screen against target enzymes using kinetic assays (e.g., NADH oxidation monitoring).
- Compare IC values with control compounds.
Advanced: How can structure-activity relationships (SAR) guide the modification of this compound?
Methodological Answer:
- Substituent Effects :
- Carboxylic Acid Bioisosteres : Replace -COOH with tetrazole or sulfonamide to improve bioavailability.
Q. Validation :
- Perform in vitro assays (e.g., enzyme inhibition) and correlate results with computational descriptors (e.g., LogP, polar surface area).
Basic: What are the key challenges in handling and storing this compound?
Methodological Answer:
- Hygroscopicity : The carboxylic acid group may absorb moisture. Store under inert gas (N) or desiccated conditions .
- Light Sensitivity : Iodo compounds can decompose under UV light. Use amber glassware and minimize exposure.
- Purity Verification : Commercial sources may lack analytical data; confirm purity via independent HPLC or -NMR .
Advanced: How can researchers resolve contradictions in reported spectral data?
Methodological Answer:
- Cross-Validation : Compare NMR data across multiple sources (e.g., DMSO-d vs. CDCl) to account for solvent shifts .
- Isotopic Labeling : Synthesize -labeled analogs to assign ambiguous peaks.
- Collaborative Studies : Share samples with independent labs to replicate results.
Basic: What industrial applications are excluded from academic research on this compound?
Methodological Answer:
Excluded topics per guidelines:
- Scale-Up Synthesis : Avoid questions on mass production or cost analysis.
- Regulatory Compliance : Focus on lab-scale safety (e.g., fume hood use) rather than industrial regulations.
Advanced: How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Suzuki-Miyaura Coupling : The iodine atom serves as a leaving group for Pd-catalyzed cross-coupling with boronic acids. Optimize using Pd(PPh) and KCO in THF/HO .
- Stille Coupling : Test with organotin reagents to diversify the pyrazole core.
Monitoring : Track reaction progress via GC-MS or MALDI-TOF.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
